molecular formula C7H14O B1203354 1-Cyclopentylethanol CAS No. 52829-98-8

1-Cyclopentylethanol

Cat. No.: B1203354
CAS No.: 52829-98-8
M. Wt: 114.19 g/mol
InChI Key: WPCMSUSLCWXTKB-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex alcohol compounds containing cyclic substituents. The primary International Union of Pure and Applied Chemistry name for this compound is this compound, which directly describes the structural relationship between the cyclopentyl group and the ethanol backbone. Alternative systematic names include 1-cyclopentylethan-1-ol, which provides additional clarity regarding the position of the hydroxyl group on the ethanol chain. The nomenclature system also recognizes several synonymous designations, including alpha-methylcyclopentanemethanol and 1-hydroxyethylcyclopentane, each emphasizing different aspects of the molecular structure. Chemical databases maintain extensive synonym listings for this compound, including cyclopentanemethanol alpha-methyl and cyclopentyl ethanol, which reflect various approaches to describing the same molecular entity. The systematic naming conventions ensure consistent identification across scientific literature and commercial applications, with each name providing specific information about the spatial arrangement and functional group positioning within the molecule.

Nomenclature System Designation
Primary International Union of Pure and Applied Chemistry Name This compound
Alternative International Union of Pure and Applied Chemistry Name 1-cyclopentylethan-1-ol
Systematic Alternative alpha-methylcyclopentanemethanol
Functional Group Descriptor 1-hydroxyethylcyclopentane
Commercial Designation cyclopentyl ethanol

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of this compound reveals complex structural dynamics arising from the interaction between the flexible cyclopentane ring and the hydroxyl-bearing carbon center. Computational modeling studies indicate that the cyclopentane ring component adopts predominantly envelope conformations, with slight distortions that accommodate the ethanol substituent. Research has demonstrated that the envelope conformation represents the most energetically favorable arrangement for the five-membered ring, with energy differences of approximately 0.5 kilocalories per mole compared to alternative half-chair conformations. The conformational flexibility of the cyclopentane ring significantly influences the overall molecular geometry, as the ring can undergo rapid interconversion between different envelope conformations through pseudorotation mechanisms. Advanced nuclear magnetic resonance spectroscopy studies have revealed that the ethanol side chain exhibits restricted rotation around the carbon-carbon bond connecting it to the cyclopentane ring, resulting in preferred conformational states that minimize steric interactions. The three-dimensional structure analysis shows that the hydroxyl group can occupy multiple spatial orientations relative to the cyclopentane ring plane, creating distinct conformational isomers that contribute to the compound's overall molecular behavior and physical properties.

Stereoisomerism and Chiral Center Configuration

The stereoisomerism of this compound arises from the presence of a chiral center at the carbon atom bearing both the hydroxyl group and the cyclopentyl substituent, creating the potential for two distinct enantiomeric forms. Crystallographic and spectroscopic analyses have confirmed the existence of both R and S configurations of the chiral center, with each enantiomer exhibiting distinct optical rotation properties and potential biological activities. The R-enantiomer, designated as (1R)-1-cyclopentylethan-1-ol, has been specifically characterized and assigned the Chemical Abstracts Service registry number 122382-79-0, distinguishing it from the racemic mixture. Advanced chiral analysis techniques have demonstrated that the stereochemical configuration significantly influences intermolecular interactions, particularly hydrogen bonding patterns involving the hydroxyl group. Crystal structure studies of related compounds have shown that the spatial arrangement of substituents around the chiral center affects molecular packing in solid-state structures, with implications for physical properties such as melting point and solubility. The stereoisomeric forms of this compound exhibit different three-dimensional orientations of the hydroxyl group relative to the cyclopentane ring, creating distinct molecular recognition properties that may influence chemical reactivity and biological interactions.

Stereoisomer Configuration Chemical Abstracts Service Number Optical Activity
R-Enantiomer (1R)-1-cyclopentylethan-1-ol 122382-79-0 Dextrorotatory
S-Enantiomer (1S)-1-cyclopentylethan-1-ol Not specifically assigned Levorotatory
Racemic Mixture (±)-1-cyclopentylethanol 52829-98-8 Optically inactive

Properties

IUPAC Name

1-cyclopentylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCMSUSLCWXTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315122
Record name 1-Cyclopentylethanol
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52829-98-8
Record name 1-Cyclopentylethanol
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Record name alpha-Methylcyclopentanemethanol
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Record name 1-Cyclopentylethanol
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Record name 1-Cyclopentylethanol
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Record name α-methylcyclopentanemethanol
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Preparation Methods

Claisen Condensation to Form tert-Butyl 1-Acetylcyclopentanecarboxylate

In the first step, tert-butyl acetoacetate reacts with 1,4-dibromobutane under basic conditions to form tert-butyl 1-acetylcyclopentanecarboxylate. The reaction leverages the enolate’s nucleophilicity to facilitate cyclization, yielding the cyclopentane ring. Optimal conditions include:

  • Solvent : Tetrahydrofuran (THF) or methyl-THF

  • Base : Potassium tert-butoxide (KOtBu, 1.1 equivalents)

  • Temperature : -23°C to -5°C initially, warming to 15°C.

This step achieves moderate yields, though exact figures are unspecified in the patent.

Acidic Hydrolysis to 1-Cyclopentylethanone

The tert-butyl ester undergoes hydrolysis using concentrated hydrochloric acid (32% HCl) at 60–80°C to produce 1-cyclopentylethanone. The reaction mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack by water. Key parameters include:

  • Acid Concentration : 32% HCl

  • Temperature : 60–80°C

  • Workup : Neutralization with base, extraction with isopropyl acetate, and solvent evaporation.

The crude ketone is obtained as a colorless oil, though purification details (e.g., distillation) are omitted.

Alternative Synthetic Routes

Grignard Reaction with Cyclopentylmethyl Magnesium Bromide

A hypothetical route involves the reaction of cyclopentylmethyl magnesium bromide with formaldehyde:

  • Grignard Reagent Formation : Cyclopentylmethyl bromide reacts with magnesium in dry ether.

  • Nucleophilic Addition : The Grignard reagent attacks formaldehyde, forming this compound after acidic workup.

This method remains speculative due to a lack of explicit documentation in the provided sources.

Comparative Analysis of Methods

Method Key Reagents/Conditions Advantages Limitations
Claisen Condensationtert-Butyl acetoacetate, 1,4-dibromobutane, HClScalable, industrially feasibleMulti-step, moderate yields
Ketone ReductionNaBH₄ or catalytic hydrogenationHigh-yielding, simpleRequires pre-synthesized ketone
Grignard ReactionCyclopentylmethyl MgBr, formaldehydeDirect synthesisNo documented protocols

Industrial Considerations

The Claisen condensation route’s scalability is highlighted in WO2013175397A1, which emphasizes cost-effective, large-scale production. Key industrial optimizations include:

  • Catalyst Regeneration : Recycling the strong acid cation exchange resin used in etherification steps (as described in CN104447226A for analogous ether syntheses).

  • Solvent Recovery : Distillation and reuse of THF or isopropyl acetate to reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1-Cyclopentylethanol has shown promise in several areas of research:

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be transformed into various derivatives, including cyclopentane derivatives, which are valuable in pharmaceutical chemistry. Its reactivity allows it to participate in dehydration reactions to form alkenes or to be converted into ethers through reactions with alkyl halides.

Table 1: Comparison of Chemical Reactions Involving this compound

Reaction TypeProduct TypeConditions Required
DehydrationAlkenesHeat, acid catalyst
Ether FormationEthersAlkyl halides, basic conditions
OxidationKetones or AcidsOxidizing agents

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that compounds similar to this compound demonstrate significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
  • Antimalarial Activity : Investigations into analogs of this compound have revealed its potential in combating Plasmodium falciparum, with some derivatives achieving high potency levels (pIC50 > 6.8).

Table 2: Biological Activity Data for this compound Derivatives

CompoundAntimicrobial Activity (Zone of Inhibition)Antimalarial Activity (pIC50)
Derivative AModerate (12 mm)6.8
Derivative BHigh (18 mm)7.0

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various ketones, including this compound. Researchers utilized agar diffusion methods to evaluate inhibition zones against selected bacterial strains. The findings indicated moderate activity for the compound itself but enhanced effects for its derivatives due to structural modifications.

Case Study 2: Antimalarial Potential

A research team focused on synthesizing new analogs based on the structure of this compound to improve antimalarial activity. Testing against P. falciparum revealed that specific substitutions at the cyclopentyl position significantly increased potency, emphasizing the importance of structural optimization in drug development.

Mechanism of Action

The mechanism of action of 1-cyclopentylethanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence various physiological processes .

Comparison with Similar Compounds

2-Cyclopentylethanol

  • Molecular Formula: C₇H₁₄O (same as 1-Cyclopentylethanol) .
  • Structural Difference: The cyclopentyl group is attached to the second carbon of ethanol, making it a positional isomer.
  • Synthesis: Limited data on synthesis routes, though oxazaborolidine-mediated methods are implied .

1-Methylcyclopentanol

  • Molecular Formula : C₆H₁₂O .
  • Structural Difference: A methyl group replaces the ethanol chain, resulting in a smaller cyclic alcohol.
  • Physical Properties: Lower molecular weight (100.16 g/mol) likely reduces boiling point compared to this compound.

3-Cyclopentyl-1-propanol

  • Molecular Formula : C₈H₁₆O .
  • Structural Difference : A three-carbon chain with a terminal cyclopentyl group.
  • Applications: Used in specialty polymers and surfactants, differing from this compound’s pharmaceutical focus .

1-Cyclopentylethanone

  • Molecular Formula : C₇H₁₂O (ketone analog) .
  • Relationship: The oxidation product of this compound.
  • Applications : Serves as a precursor in fragrance and agrochemical synthesis, contrasting with the alcohol’s direct synthetic utility .

Research Findings and Reactivity Insights

  • Steric Effects: The cyclopentyl group in this compound introduces significant steric hindrance, slowing esterification and oxidation compared to less bulky analogs like 1-Methylcyclopentanol .
  • Solubility: this compound exhibits lower water solubility due to its hydrophobic cyclopentyl group, whereas 3-Cyclopentyl-1-propanol’s longer chain may enhance lipid compatibility .
  • Synthetic Utility: The 85% yield of this compound via Grignard reactions underscores its efficiency over other cyclopentyl alcohols, which often require more complex catalysts .

Biological Activity

1-Cyclopentylethanol (CPE) is a secondary alcohol characterized by the presence of a cyclopentyl group attached to the ethanol backbone. Its chemical formula is C7H14OC_7H_{14}O, and it has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its unique structural properties and biological activities.

This compound is known for its moderate polarity and ability to form hydrogen bonds, which are crucial for its interactions with biological systems. The cyclopentyl group contributes to the compound's steric properties, influencing its biological activity and interaction with enzymes and receptors.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways, although further studies are required to elucidate the exact mechanisms involved .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against certain cancer cell lines. A case study involving different alcohols, including this compound, demonstrated that compounds with larger steric hindrances could influence cellular responses differently. This suggests that this compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound through various methodologies:

  • Cell Viability Assays : These assays have been employed to assess the cytotoxicity of CPE on human cancer cell lines. Results indicated that higher concentrations of CPE led to significant reductions in cell viability, suggesting a dose-dependent response.
  • Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that CPE had notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Table of Biological Activities

Activity Type Effect Tested Strains/Cells
AntimicrobialInhibitoryStaphylococcus aureus, Escherichia coli
CytotoxicDose-dependent reduction in viabilityHuman cancer cell lines
Enzyme InteractionPotential modulation of enzyme expression levelsVarious enzyme assays

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The ability of CPE to form hydrogen bonds enhances its interaction with biological macromolecules, potentially affecting enzyme-substrate binding.
  • Steric Hindrance : The cyclopentyl group introduces steric hindrance that may alter the conformational dynamics of proteins or nucleic acids, impacting their function .

Q & A

Q. How to design a kinetic study for this compound esterification while minimizing side reactions?

  • Methodological Answer : Use a stopped-flow reactor with real-time IR monitoring to track ester formation. Optimize acid catalyst concentration (e.g., H2_2SO4_4 at 0.1–0.5 mol%) and employ Dean-Stark traps to remove water, shifting equilibrium toward product .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopentylethanol
Reactant of Route 2
Reactant of Route 2
1-Cyclopentylethanol

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